molecular formula C20H27NaO5S B12516150 Sodium 8-carboxy-2-isopropyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate

Sodium 8-carboxy-2-isopropyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate

Cat. No.: B12516150
M. Wt: 402.5 g/mol
InChI Key: RCVIHORGZULVTN-UHFFFAOYSA-M
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Description

Preparation Methods

Ecabet sodium can be synthesized through various methods. One common method involves the sulfonation of dehydroabietic acid, which is derived from pine resin . The sulfonation reaction typically uses sulfur trioxide or chlorosulfonic acid as reagents. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonated product. Industrial production methods often involve the preparation of ecabet sodium granules, which improve the taste and patient compliance .

Chemical Reactions Analysis

Ecabet sodium undergoes several types of chemical reactions, including:

    Oxidation: Ecabet sodium can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions of ecabet sodium are less common but can be carried out using reducing agents like sodium borohydride.

    Substitution: Ecabet sodium can undergo substitution reactions, particularly at the sulfonate group. Common reagents for these reactions include alkyl halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various alkylated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Ecabet sodium is unique compared to other gastro-protective agents due to its dual action on mucin production and inhibition of Helicobacter pylori. Similar compounds include:

    Sucralfate: Like ecabet sodium, sucralfate forms a protective barrier on the gastric mucosa but does not inhibit Helicobacter pylori.

    Misoprostol: Misoprostol increases mucus and bicarbonate production but lacks the antibacterial properties of ecabet sodium.

    Bismuth Subsalicylate: This compound also has antibacterial properties against Helicobacter pylori but does not enhance mucin production.

Ecabet sodium’s combination of mucin production enhancement and antibacterial activity makes it a unique and valuable therapeutic agent.

Properties

Molecular Formula

C20H27NaO5S

Molecular Weight

402.5 g/mol

IUPAC Name

sodium;8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate

InChI

InChI=1S/C20H28O5S.Na/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+1/p-1

InChI Key

RCVIHORGZULVTN-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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